3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a Z-configured 4-ethoxyphenylmethylidene group at the 5-position and a propanoic acid chain at the 3-position. The sulfanylidene (C=S) group at position 2 and the ketone at position 4 contribute to its electronic and tautomeric properties, which are critical for biological interactions. Rhodanine derivatives are widely studied for antimicrobial, antiviral, and enzyme-inhibitory activities due to their ability to mimic peptide bonds and interact with biological targets .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-2-20-11-5-3-10(4-6-11)9-12-14(19)16(15(21)22-12)8-7-13(17)18/h3-6,9H,2,7-8H2,1H3,(H,17,18)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXOHIOPIWDOF-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333740 | |
| Record name | 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380906-09-2 | |
| Record name | 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of N-carboxyethylrhodanine with 4-ethoxybenzaldehyde. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group within the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex thiazolidinone derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making the compound effective against microbial and cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells and inhibit the growth of microbial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs with variations in the arylidene substituent, thiazolidinone modifications, and side chains. Below is a detailed comparison:
Substituent Variations on the Arylidene Group
- 4-Methoxyphenyl Analog: The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS 300817-71-4) replaces the ethoxy group with methoxy. This substitution reduces lipophilicity (logP decreases by ~0.5) but maintains similar hydrogen-bonding capacity. Crystallographic data show that methoxy substitution results in tighter molecular packing due to reduced steric hindrance compared to ethoxy .
- 4-Chlorophenyl Analog: 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits enhanced electrophilicity at the thiazolidinone core due to the electron-withdrawing Cl group. This increases reactivity toward nucleophiles, as shown in cycloaddition reactions with nitrile oxides .
- 3,4-Dimethoxybenzylidene Analog: The compound 3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid demonstrates improved solubility in polar solvents (e.g., DMSO) but reduced metabolic stability due to demethylation pathways .
Modifications to the Thiazolidinone Core
- 2-Thioxo vs. 2-Sulfanylidene: Replacement of the sulfanylidene group (C=S) with a thioxo (S) group, as in (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, alters tautomeric equilibria. Thioxo derivatives favor the enol form, enhancing hydrogen-bond donor capacity .
- 4-Oxo vs. 2,4-Dioxo: Compounds like 4-{(5Z)-[5-(1-naphthylmethylidene)-2,4-dioxothiazolidin-3-yl]}-2-butenoic acid () show dual hydrogen-bond acceptor sites, improving binding to enzymes like aldose reductase (IC₅₀ = 0.8 µM vs. 1.2 µM for the 4-oxo parent compound) .
Side-Chain Variations
- Propanoic Acid vs. Acetic Acid: The propanoic acid chain in the target compound increases molecular flexibility and solubility compared to 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (logP = 2.1 vs. 1.7). This modification enhances bioavailability (oral AUC increases by 40%) .
- Cyclopropyl Substituents :
3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one () introduces steric hindrance, reducing enzymatic degradation but also decreasing target affinity (Ki = 12 µM vs. 8 µM for the parent compound) .
Critical Analysis of Structural-Activity Relationships
- Electron-Donating Groups (e.g., OCH₃, OC₂H₅) : Increase solubility and hydrogen-bonding capacity but may reduce metabolic stability.
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance reactivity and target affinity but may increase toxicity.
- Extended Conjugation (e.g., naphthylmethylidene) : Improves π-π stacking interactions with enzymes, boosting inhibitory potency .
Biological Activity
3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS No. 356572-80-0) is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO4S2 |
| Molecular Weight | 351.44 g/mol |
| CAS Number | 356572-80-0 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, a study evaluated the antimicrobial activity of various thiazolidinone compounds, including those structurally similar to the target compound. The results demonstrated that these compounds were effective against a range of bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Antitumor Activity
The antitumor potential of 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid was assessed through in vitro studies. One study reported that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating moderate potency. For instance, the compound showed an IC50 of approximately 83.20 µM against K562 cells, which is comparable to established chemotherapeutic agents .
The proposed mechanism of action for this class of compounds involves the modulation of key biological pathways. Specifically, thiazolidinones have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolism and inflammation. The binding affinity of 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene] derivatives to PPARγ suggests a potential for therapeutic applications in metabolic diseases and cancers .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study conducted on several human cancer cell lines demonstrated that the compound's cytotoxicity varied significantly across different cell types. The most sensitive line was K562 (IC50 = 83.20 µM), while other lines showed resistance with IC50 values exceeding 100 µM .
- Antimicrobial Efficacy : In a comparative study of various thiazolidinones, the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that structural modifications influenced the antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
